molecular formula C19H28F3N7O3S B607826 3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide CAS No. 1972617-87-0

3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide

Cat. No. B607826
CAS RN: 1972617-87-0
M. Wt: 491.5342
InChI Key: RQWCISVRFNZHMJ-IHRRRGAJSA-N
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Description

GSK3186899, also known as DDD-853651, is a CDC2-related kinase 12 inhibitor (CRK12), with an EC50 of 1.4 μM. GSK3186899 is an candidate for the Treatment of Visceral Leishmaniasis.

Scientific Research Applications

Conformational and Interaction Studies

  • The molecule has been studied for its conformational stabilities and optimized geometrical parameters, contributing significantly to understanding its structural and interaction characteristics (Yadava, Singh, & Roychoudhury, 2011).

Synthesis Methodologies

  • Research has focused on efficient synthesis methods for pyrazolo[3,4-d]pyrimidin-4-ones, including this compound, using Brønsted-acidic ionic liquids (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).

Crystal Structure Analysis

  • Studies have analyzed the crystal structure of similar molecules, providing insights into their molecular stacking and intramolecular interactions, which are essential for understanding the properties of this compound (Biswas, Chandra, Avasthi, & Maulik, 1995).

Sorption and Degradation Studies

  • Investigations have been conducted on the sorption and degradation of similar compounds on soil colloids, which can inform the environmental behavior and stability of this compound (Pinna, Pusino, & Gessa, 2004).

Molecular Interaction Studies

  • The molecule has been part of studies examining intramolecular stacking in solution and solid states, helping to understand its molecular dynamics and interactions (Avasthi et al., 2009).

NMR and X-ray Crystallographic Evidence

  • NMR and X-ray crystallographic analyses have been used to study the conformation of similar molecules, shedding light on the structural properties of this compound (Avasthi et al., 2007).

properties

IUPAC Name

3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F3N7O3S/c1-12-11-29(7-8-32-12)17-15-10-23-18(25-16(15)26-27-17)24-13-2-4-14(5-3-13)28-33(30,31)9-6-19(20,21)22/h10,12-14,28H,2-9,11H2,1H3,(H2,23,24,25,26,27)/t12-,13?,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWCISVRFNZHMJ-IYXRBSQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=NNC3=NC(=NC=C32)NC4CCC(CC4)NS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCO1)C2=NNC3=NC(=NC=C32)NC4CCC(CC4)NS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F3N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide
Reactant of Route 5
3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide
Reactant of Route 6
3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide

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